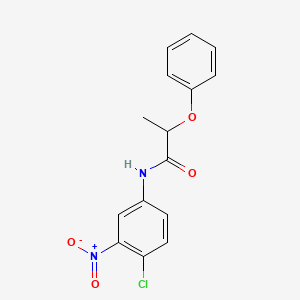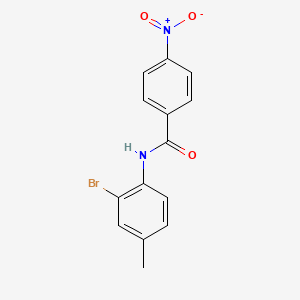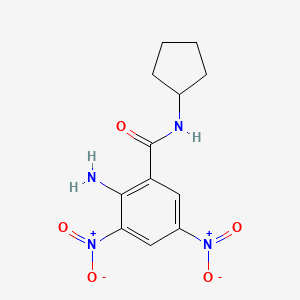
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide, commonly known as Nitrofen, is a widely used herbicide that belongs to the family of nitrophenyl compounds. Nitrofen is used to control weeds in crops such as corn, soybeans, and wheat. The chemical is also used in research studies to investigate the biochemical and physiological effects of nitrophenyl compounds on plants and animals.
Mecanismo De Acción
The mechanism of action of Nitrofen involves the inhibition of photosystem II in plants. Photosystem II is responsible for the conversion of light energy into chemical energy during photosynthesis. Nitrofen binds to the D1 protein in photosystem II, preventing the transfer of electrons and disrupting the photosynthetic process.
Biochemical and Physiological Effects:
Nitrofen has been shown to have toxic effects on plants and animals. In plants, Nitrofen inhibits photosynthesis, leading to the death of the plant. In animals, Nitrofen can cause liver damage and other health problems. Studies have also shown that Nitrofen can have an impact on the immune system and can cause DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Nitrofen in lab experiments include its high solubility in organic solvents, its stability in solution, and its ability to inhibit photosynthesis in plants. However, Nitrofen is toxic and can be harmful to researchers if not handled properly. Nitrofen is also expensive and may not be readily available in some research settings.
Direcciones Futuras
Future research on Nitrofen could focus on its potential use as a bioherbicide, its impact on the environment, and its potential as a tool for investigating the mechanism of action of nitrophenyl compounds on plants and animals. Further studies could also investigate the potential health effects of Nitrofen exposure on humans and animals.
Métodos De Síntesis
The synthesis of Nitrofen involves the reaction of 4-chloro-3-nitroaniline with 2-phenoxypropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction yields Nitrofen as a yellow crystalline solid with a melting point of 73-75°C.
Aplicaciones Científicas De Investigación
Nitrofen has been widely used in scientific research to investigate the mechanism of action of nitrophenyl compounds on plants and animals. Studies have shown that Nitrofen inhibits the activity of photosystem II in plants, leading to the disruption of photosynthesis and ultimately the death of the plant. Nitrofen has also been shown to have toxic effects on animals, causing liver damage and other health problems.
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-11-7-8-13(16)14(9-11)18(20)21/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUXXOKZLZYAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenoxy)-N-[2-(3,4-dimethylphenyl)-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4884598.png)

![2-(3-{1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B4884608.png)
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)

![N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)



![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4884678.png)
![7,8-dimethyl-2-{[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4884687.png)